molecular formula C6H6O B089854 PHENOL-OD CAS No. 1003-66-3

PHENOL-OD

Cat. No.: B089854
CAS No.: 1003-66-3
M. Wt: 95.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-DYCDLGHISA-N
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Description

PHENOL-OD is a useful research compound. Its molecular formula is C6H6O and its molecular weight is 95.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoisomerization-controlled Phase Segregation

Deuteriooxybenzene derivatives have been utilized to study phase segregation behavior in photoisomerizable liquid crystals confined within cylindrical pores. This research highlights the dynamic control over the concentration of components in a binary mixture through UV illumination and thermal induction, providing insights into the temperature-concentration phase diagram of such systems (Župančič et al., 2012).

Pharmacokinetics of Pharmaceuticals

Research on the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has shown that deuteration can affect drug metabolism and clearance, potentially offering advantages such as reduced toxicity and altered metabolic pathways (Russak & Bednarczyk, 2018).

Deutetrabenazine: An FDA-Approved Deuterated Drug

The FDA approval of deutetrabenazine, a deuterated drug for treating Huntington's disease-related disorders, underscores the therapeutic potential of deuterium incorporation into drug molecules, highlighting its ability to enhance drug efficacy and tolerability (Dewitt & Maryanoff, 2017).

Synthesis of Cyclohexene Isotopologues

Innovative methods for incorporating deuterium into cyclohexene, enabling the preparation of isotopologues and stereo isotopomers, have significant implications for pharmaceutical research, potentially improving drug pharmacological and toxicological properties (Smith et al., 2020).

Fabrication of Solid CH-CD Multilayer Microspheres

The development of solid deuterated polymer microspheres for inertial confinement fusion experiments highlights the utility of deuteriooxybenzene derivatives in creating CH-CD multilayer microspheres, showcasing their application in advanced material science (Liu et al., 2021).

Safety and Hazards

While specific safety and hazard information for Deuteriooxybenzene is not available in the search results, it’s important to handle all chemical substances with care. Safety Data Sheets (SDSs) provide detailed information about the hazards of a product and advice about safety precautions .

Future Directions

The future directions of Deuteriooxybenzene research could involve further exploration of its properties and potential applications. Advances in techniques such as directed evolution could potentially be applied to the study of Deuteriooxybenzene and similar compounds .

Properties

IUPAC Name

deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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